molecular formula C13H13ClN4OS B1293984 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one CAS No. 1142202-42-3

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one

Cat. No.: B1293984
CAS No.: 1142202-42-3
M. Wt: 308.79 g/mol
InChI Key: RJTQSULJHIPADR-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Coupling with Pyrrolidin-2-one: The thiadiazole intermediate is then coupled with a pyrrolidin-2-one derivative in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Introduction of the Chloro-Methylphenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the thiadiazole ring.

    Reduction: Reduction reactions could target the nitro group if present, converting it to an amine.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiadiazole derivatives are often studied as catalysts in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with unique properties.

Biology

    Antimicrobial Agents: Thiadiazole derivatives have shown promise as antimicrobial agents against a variety of pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.

Medicine

    Anti-inflammatory Agents: Some thiadiazole derivatives exhibit anti-inflammatory properties.

    Anticancer Agents: Research has shown that these compounds may have anticancer activity by inducing apoptosis in cancer cells.

Industry

    Agriculture: Thiadiazole derivatives can be used as pesticides or herbicides.

    Pharmaceuticals: These compounds are valuable intermediates in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-phenylpyrrolidin-2-one
  • 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)pyrrolidin-2-one

Uniqueness

The presence of the 3-chloro-4-methylphenyl group in 4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one may confer unique biological activities and chemical properties compared to other similar compounds. This structural variation can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic profile.

Properties

IUPAC Name

4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4OS/c1-7-2-3-9(5-10(7)14)18-6-8(4-11(18)19)12-16-17-13(15)20-12/h2-3,5,8H,4,6H2,1H3,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTQSULJHIPADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136563
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-42-3
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142202-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 4-(5-amino-1,3,4-thiadiazol-2-yl)-1-(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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